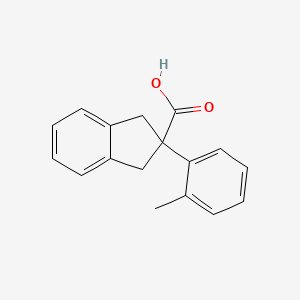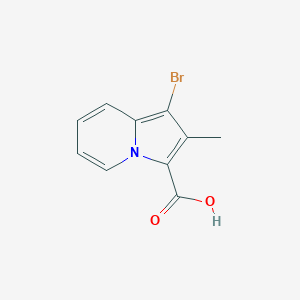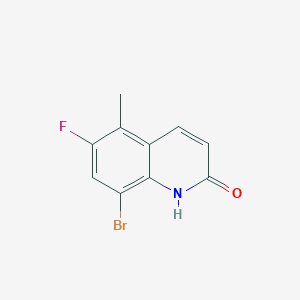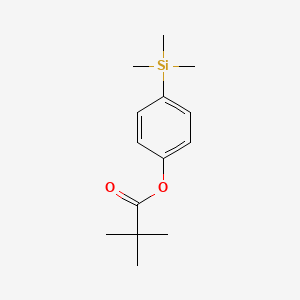![molecular formula C14H9NO4 B11861332 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring fused with a cyclopentane ring, and it has two carboxylic acid groups at positions 4 and 8.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of aniline derivatives with cyclopentanone in the presence of a catalyst can lead to the formation of the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further used in medicinal chemistry and other applications.
科学的研究の応用
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Phenanthroline: A related compound with a different ring fusion pattern.
Uniqueness
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid is unique due to its fused cyclopentane and quinoline rings, along with the presence of two carboxylic acid groups. This structure imparts specific chemical and biological properties that are distinct from other quinoline derivatives.
特性
分子式 |
C14H9NO4 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6H,3H2,(H,16,17)(H,18,19) |
InChIキー |
JLOFJPBAFLZADK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C1C(=NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)



![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)


![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)

![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)


![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
